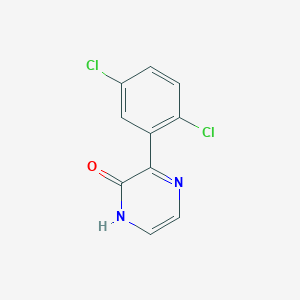
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a pyrazinone ring substituted with a 2,5-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable pyrazinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can produce a variety of substituted pyrazinones.
科学的研究の応用
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
- 3-(2,6-Dichlorophenyl)pyrazin-2(1H)-one
- 3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one
Uniqueness
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC名 |
3-(2,5-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChIキー |
ZFJXQRSLWRZZPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





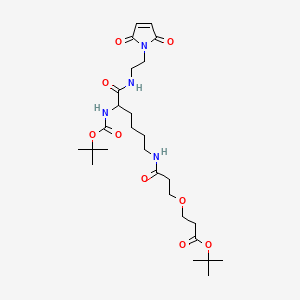
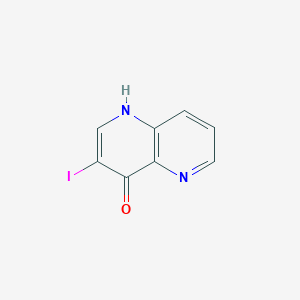
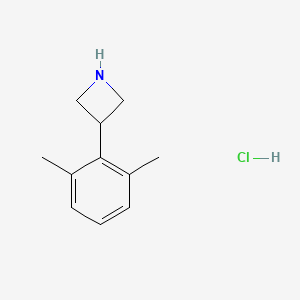
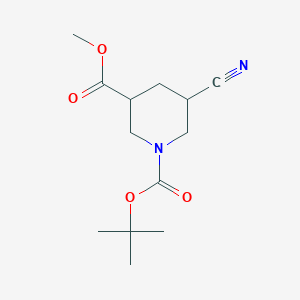
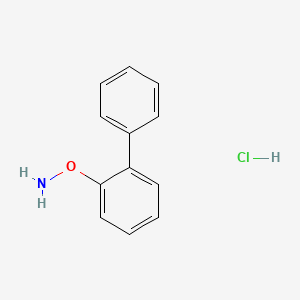

![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

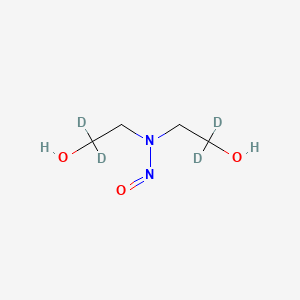
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

